molecular formula C12H15N3O8Si B12755548 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- CAS No. 86881-27-8

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)-

Cat. No.: B12755548
CAS No.: 86881-27-8
M. Wt: 357.35 g/mol
InChI Key: DWHFWWIHSPHMMJ-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2,5-dinitrophenoxy)- is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH2CH2)3N in good yields . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dinitrophenoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include mercury (II) salts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes. As a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- include other silatranes such as:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,5-dinitrophenoxy)- lies in its specific substituent, the dinitrophenoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

86881-27-8

Molecular Formula

C12H15N3O8Si

Molecular Weight

357.35 g/mol

IUPAC Name

1-(2,5-dinitrophenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H15N3O8Si/c16-14(17)10-1-2-11(15(18)19)12(9-10)23-24-20-6-3-13(4-7-21-24)5-8-22-24/h1-2,9H,3-8H2

InChI Key

DWHFWWIHSPHMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)OC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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